molecular formula C23H27NO4 B1390367 Fmoc-2-aminooctanoic acid CAS No. 197384-29-5

Fmoc-2-aminooctanoic acid

Cat. No.: B1390367
CAS No.: 197384-29-5
M. Wt: 381.5 g/mol
InChI Key: UUXKLESQZZGPLH-UHFFFAOYSA-N
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Description

Fmoc-2-aminooctanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The molecular formula of this compound is C23H27NO4, and its molecular weight is 381.46 .


Chemical Reactions Analysis

The Fmoc group in this compound can be deprotected under basic conditions to obtain the free amine . This free amine can then be used for further conjugations . The Fmoc group removal in solid-phase peptide synthesis (SPPS) proceeds through a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine, and the subsequent β-elimination that yields a highly reactive dibenzofulvene (DBF) intermediate .

Scientific Research Applications

Self-Assembly and Functional Material Fabrication

Fmoc-modified amino acids, including Fmoc-2-aminooctanoic acid, exhibit unique self-assembly properties due to the hydrophobic and aromatic nature of the Fmoc group. These properties are exploited in the fabrication of functional materials, particularly in areas like cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications. The self-organization of Fmoc-modified amino acids and short peptides is a key area of research, demonstrating significant potential in these fields (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Optical Property Modulation

The Fmoc group's modification on short peptides, like this compound, significantly influences their optical properties. Research has shown that Fmoc-modified compounds can exhibit different fluorescent emissions and absorbance patterns based on pH-dependent self-assembly. This modulation of optical properties through self-assembly opens avenues in the development of advanced materials with tailored optical characteristics (Tao, Yoskovitz, Adler-Abramovich, & Gazit, 2015).

Enhanced Peptide Synthesis

The use of Fmoc-amino acids, including this compound, has revolutionized solid-phase peptide synthesis. This method offers milder acid cleavage processes compared to traditional techniques, facilitating the synthesis of biologically active and isotopically labeled peptides and small proteins. Fmoc solid-phase peptide synthesis methodology is highly versatile, significantly advancing bioorganic chemistry (Fields & Noble, 2009).

Antibacterial Applications

Recent advancements in peptide- and amino-acid-based nanotechnology have led to the exploration of Fmoc-decorated self-assembling building blocks, including this compound, for antibacterial purposes. Research shows promising results in using these compounds to hinder bacterial growth and viability, without being cytotoxic toward mammalian cell lines. The integration of these nanoassemblies into composite materials represents a significant step in the development of antibacterial biomedical materials (Schnaider et al., 2019).

Safety and Hazards

While specific safety and hazard information for Fmoc-2-aminooctanoic acid is not directly available from the search results, general precautions for handling Fmoc-protected amino acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, there is a need to develop substrate-tolerant amide coupling reaction conditions for amino acid monomers .

Mechanism of Action

Target of Action

Fmoc-2-aminooctanoic acid is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process . This protection is crucial for preventing unwanted side reactions that could interfere with the desired peptide sequence .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound acts as a protecting group for the amine functionality of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation and reaction of the carboxyl group of an amino acid, facilitating the formation of peptide bonds .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is peptide synthesis . During this process, the Fmoc group protects the amine group of an amino acid, allowing for selective reactions to occur at the carboxyl group . This enables the formation of peptide bonds, which link amino acids together to form peptides or proteins .

Pharmacokinetics

Its properties, such as stability and reactivity, play a crucial role in its effectiveness as a protecting group .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group of amino acids, it prevents unwanted side reactions and ensures the correct formation of peptide bonds . In some cases, the use of this compound has been shown to improve the antimicrobial activity of certain peptides .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . This property is utilized in solid-phase peptide synthesis, where a base is used to selectively remove the Fmoc group without affecting the acid-labile linker between the peptide and the resin . Additionally, the reaction conditions, such as temperature and solvent, can impact the efficiency of Fmoc protection .

Biochemical Analysis

Biochemical Properties

Fmoc-2-aminooctanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. One of the key interactions involves transaminases, which facilitate the transfer of amino groups from donor molecules to acceptor molecules. This interaction is crucial for the production of chiral amino compounds, which are essential building blocks for bioactive molecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modify peptides to enhance their hydrophobicity, thereby improving their antimicrobial activity. For instance, when used to modify antimicrobial peptides derived from lactoferricin B, this compound significantly enhances their ability to inhibit the growth of bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus . This modification can affect cell signaling pathways, gene expression, and cellular metabolism, leading to improved antimicrobial efficacy.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions during peptide synthesis. The removal of the Fmoc group is typically achieved using a base such as piperidine, which forms a stable adduct with the byproduct, preventing it from reacting with the substrate . This mechanism ensures the efficient synthesis of peptides with minimal side reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound is maintained under specific conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance the antimicrobial activity of peptides without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity . It is essential to determine the optimal dosage to achieve the desired effects while minimizing any adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of bioactive compounds. It interacts with enzymes such as transaminases, which play a crucial role in the production of chiral amino compounds. These interactions can influence metabolic flux and metabolite levels, contributing to the overall bioactivity of the synthesized peptides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, which is essential for its activity. The distribution of this compound can affect its efficacy and the overall outcome of biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. This localization is crucial for its role in peptide synthesis and other biochemical processes .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXKLESQZZGPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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